(Z)-4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide
Description
(Z)-4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide is a structurally complex sulfonamide derivative featuring a benzenesulfonamide core linked to a 5-methylisoxazole moiety and a Z-configured enaminone group substituted with a cyano-functionalized thiazole ring bearing a 4-fluorophenyl substituent. This compound’s design integrates multiple pharmacophoric elements:
- Sulfonamide group: Known for enzyme inhibitory properties (e.g., carbonic anhydrase, COX-2) .
- Thiazole and isoxazole heterocycles: Enhance π-π stacking and hydrogen-bonding interactions in biological systems.
- Z-configuration vinylamino group: May influence steric accessibility and binding affinity.
- Fluorophenyl and cyano substituents: Improve metabolic stability and polarity.
While direct synthesis data for this compound are unavailable, analogous enaminone-based syntheses (e.g., condensation of active methylene compounds with thiazole derivatives, as in ) may apply .
Properties
IUPAC Name |
4-[[(Z)-2-cyano-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN5O3S2/c1-14-10-21(27-31-14)28-33(29,30)19-8-6-18(7-9-19)25-12-16(11-24)22-26-20(13-32-22)15-2-4-17(23)5-3-15/h2-10,12-13,25H,1H3,(H,27,28)/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIMJXVLZLMJRL-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N/C=C(/C#N)\C3=NC(=CS3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide, a compound characterized by a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and possible therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C22H16FN5O3S2, with a molecular weight of 481.5 g/mol. The structure includes key functional groups such as thiazole, isoxazole, and sulfonamide moieties, which are known to influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H16FN5O3S2 |
| Molecular Weight | 481.5 g/mol |
| CAS Number | 1021262-39-4 |
Anticancer Activity
Research indicates that compounds containing thiazole and isoxazole rings exhibit significant anticancer properties. For example, thiazole derivatives have been reported to possess cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells . The presence of the cyano group in the compound may enhance its cytotoxicity by promoting apoptosis or inhibiting cell proliferation.
In a comparative study, similar thiazole-containing compounds demonstrated IC50 values ranging from 1.61 to 1.98 µg/mL against cancer cell lines . The structural features of this compound suggest it may exhibit comparable or superior activity due to its unique combination of functional groups.
The mechanism through which this compound exerts its biological effects likely involves multiple pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell signaling pathways.
- Receptor Interaction : It could interact with cellular receptors, leading to altered signaling cascades that promote apoptosis.
- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress within cancer cells, contributing to cytotoxicity .
Case Studies and Research Findings
Several studies have highlighted the biological potential of similar compounds:
- Cytotoxicity Evaluation : A study evaluating various thiazole derivatives found that those with electron-donating groups exhibited enhanced cytotoxicity against HeLa cells . This suggests that this compound may also benefit from such modifications.
- Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties. The incorporation of the thiazole ring in various compounds has been linked to increased antibacterial and antifungal activities . Preliminary studies suggest that our compound may exhibit similar properties.
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound based on available literature:
| Activity Type | Description |
|---|---|
| Anticancer | Potential cytotoxic effects against various cancer cells |
| Antimicrobial | Possible antibacterial and antifungal properties |
| Anti-inflammatory | Expected due to structural similarities with known anti-inflammatory agents |
Scientific Research Applications
Structural Characteristics
| Structural Feature | Description |
|---|---|
| Thiazole Ring | Imparts potential antimicrobial and anticancer properties. |
| Cyano Group | Associated with cytotoxicity against cancer cells. |
| Benzenesulfonamide Moiety | Enhances solubility and bioavailability. |
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new synthetic methodologies and reaction mechanisms. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it versatile for chemical research.
Biology
Biologically, (Z)-4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide has been investigated for its potential as a bioactive molecule . Preliminary studies suggest it may act as an inhibitor for specific enzymes and receptors, indicating its potential in drug development . The presence of the thiazole ring is particularly noteworthy as thiazole derivatives have shown significant antimicrobial activity against various bacterial strains .
Medicine
In medicinal chemistry, this compound is being studied for its therapeutic applications , particularly in treating cancer and inflammatory diseases. Research indicates that compounds with similar structures exhibit anticancer efficacy against multiple carcinoma cell lines such as HCT-116 and MCF-7 . The mechanism of action may involve inhibiting kinases involved in cell signaling pathways, contributing to its anti-cancer effects.
Case Studies
- Antimicrobial Activity : A study evaluated thiazole derivatives against bacterial strains like E. coli and S. aureus, demonstrating varying degrees of antimicrobial efficacy. Compounds similar to (Z)-4-((2-cyano...) showed significant activity against Gram-positive bacteria .
- Cytotoxicity : Research on related compounds revealed cytotoxic effects against cancer cell lines, with some derivatives exhibiting higher potency than standard chemotherapy agents like cisplatin .
- Anti-inflammatory Effects : Investigations into the anti-inflammatory properties of thiazole derivatives have shown promising results, suggesting potential applications in treating inflammatory diseases .
Industrial Applications
In industry, (Z)-4-((2-cyano...) is utilized in developing new materials such as polymers and coatings due to its thermal stability and resistance to degradation. Its unique chemical structure imparts desirable properties that enhance material performance in various applications .
Comparison with Similar Compounds
Structural Features
The compound’s structural uniqueness lies in its combination of sulfonamide, thiazole, and isoxazole motifs. Comparisons with related compounds (Table 1) highlight key differences:
Table 1: Structural and Functional Group Comparison
- Heterocycles : The target’s thiazole and isoxazole contrast with thiadiazole () and triazole () cores, affecting electronic properties and bioactivity.
- Functional Groups: The cyano group in the target enhances polarity compared to acetyl/ester groups in 8a–b . The sulfonamide group may offer stronger hydrogen-bonding capacity than sulfonyl or benzamide groups in analogs .
Physical and Spectroscopic Properties
- Melting Points : compounds (8a–c ) exhibit high melting points (200–290°C), suggesting high crystallinity due to planar heterocycles . The target’s melting point is unreported but may align with sulfonamide derivatives (e.g., 180–250°C).
- IR Spectroscopy: The target’s cyano group would show a sharp νC≡N peak (~2200 cm⁻¹), absent in –2 compounds. ’s triazole-thiones lack C=O stretches (1663–1682 cm⁻¹), confirming tautomeric shifts .
Reactivity and Stability
- Z-Configuration : The target’s stereochemistry may reduce steric hindrance compared to E-isomers, enhancing binding to biological targets.
- Tautomerism: Unlike ’s triazole-thiones (thione-thiol equilibrium), the target’s rigid Z-vinylamino group limits tautomeric flexibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
